![molecular formula C9H14N4O2 B12905892 5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-48-9](/img/structure/B12905892.png)
5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 5th position and a tetrahydrofuran-2-ylmethylamino group at the 2nd position of the pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the Amino Group: The amino group is introduced at the 5th position through nucleophilic substitution reactions.
Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the reaction of the pyrimidinone core with tetrahydrofuran-2-ylmethylamine under controlled conditions to achieve the desired substitution at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and tetrahydrofuran-2-ylmethylamino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or antimicrobial activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(methylamino)pyrimidin-4(1H)-one: Lacks the tetrahydrofuran-2-yl group.
5-Amino-2-(ethylamino)pyrimidin-4(1H)-one: Contains an ethyl group instead of the tetrahydrofuran-2-yl group.
5-Amino-2-(propylamino)pyrimidin-4(1H)-one: Contains a propyl group instead of the tetrahydrofuran-2-yl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylamino group in 5-Amino-2-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4(1H)-one imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets or improve its solubility and stability.
Propriétés
Numéro CAS |
77961-48-9 |
|---|---|
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-amino-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O2/c10-7-5-12-9(13-8(7)14)11-4-6-2-1-3-15-6/h5-6H,1-4,10H2,(H2,11,12,13,14) |
Clé InChI |
RWNKTLAHBIUHHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


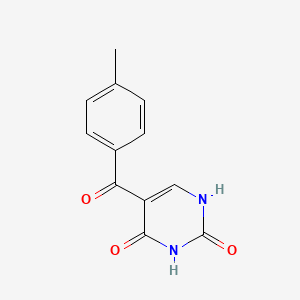
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
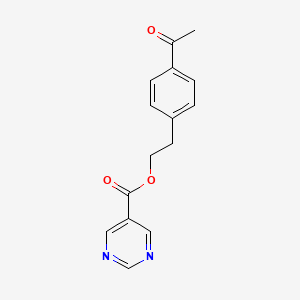
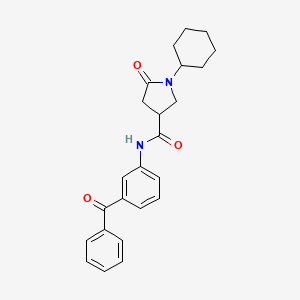
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)

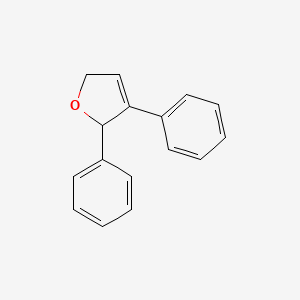

![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
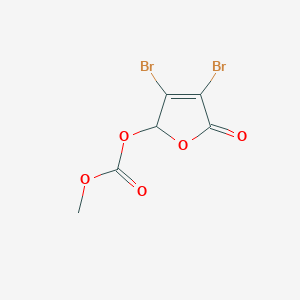

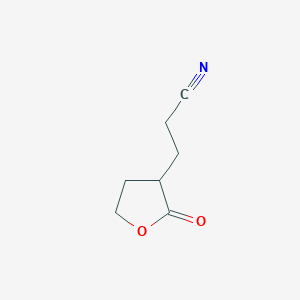
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
